molecular formula C18H24ClO6P B081488 3-Chloro-7-hydroxy-4-methylcoumarin dibutyl phosphate CAS No. 14663-66-2

3-Chloro-7-hydroxy-4-methylcoumarin dibutyl phosphate

Cat. No. B081488
CAS RN: 14663-66-2
M. Wt: 402.8 g/mol
InChI Key: MZJWBPPRJLFUOG-UHFFFAOYSA-N
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Description

3-Chloro-7-hydroxy-4-methylcoumarin dibutyl phosphate is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is a derivative of coumarin, a natural compound found in many plants. The synthesis of 3-Chloro-7-hydroxy-4-methylcoumarin dibutyl phosphate is a complex process that involves several steps.

Mechanism Of Action

The mechanism of action of 3-Chloro-7-hydroxy-4-methylcoumarin dibutyl phosphate is not fully understood. However, studies have shown that this compound induces apoptosis in cancer cells by activating the caspase pathway. Additionally, this compound has been shown to inhibit bacterial growth by disrupting bacterial cell membranes.

Biochemical And Physiological Effects

Studies have shown that 3-Chloro-7-hydroxy-4-methylcoumarin dibutyl phosphate has several biochemical and physiological effects. In cancer cells, this compound induces apoptosis, leading to cell death. Additionally, this compound has been shown to inhibit bacterial growth by disrupting bacterial cell membranes. In animal studies, this compound has been shown to have low toxicity, making it a promising candidate for further research.

Advantages And Limitations For Lab Experiments

One advantage of using 3-Chloro-7-hydroxy-4-methylcoumarin dibutyl phosphate in lab experiments is its low toxicity. This compound has been shown to have low toxicity in animal studies, making it a safe compound to work with. Additionally, this compound has been shown to have cytotoxic effects on cancer cells and antibacterial activity against several strains of bacteria, making it a promising candidate for further research. One limitation of using this compound in lab experiments is its complex synthesis process. The synthesis of this compound involves several steps, making it a time-consuming process.

Future Directions

There are several future directions for research on 3-Chloro-7-hydroxy-4-methylcoumarin dibutyl phosphate. One direction is to further study its potential use as an anticancer agent. Studies have shown that this compound has cytotoxic effects on cancer cells, making it a promising candidate for cancer treatment. Additionally, further research can be done to study its antibacterial activity against other strains of bacteria. Another direction is to study its potential use as an antiviral agent. Studies have shown that this compound has antiviral activity against several strains of viruses, including influenza virus and herpes simplex virus. Overall, further research on this compound can lead to the development of new drugs and therapies for various diseases.

Synthesis Methods

The synthesis of 3-Chloro-7-hydroxy-4-methylcoumarin dibutyl phosphate involves several steps. The first step is the synthesis of 3-chloro-7-hydroxy-4-methylcoumarin, which is achieved by reacting salicylaldehyde with ethyl acetoacetate in the presence of piperidine. The resulting compound is then chlorinated using thionyl chloride to yield 3-chloro-7-hydroxy-4-methylcoumarin. In the final step, dibutyl phosphoric acid is added to the compound to yield 3-Chloro-7-hydroxy-4-methylcoumarin dibutyl phosphate.

Scientific Research Applications

3-Chloro-7-hydroxy-4-methylcoumarin dibutyl phosphate has potential applications in various fields of scientific research. In the field of medicine, this compound has been studied for its potential use as an anticancer agent. Studies have shown that this compound has cytotoxic effects on cancer cells, making it a promising candidate for cancer treatment. Additionally, this compound has been studied for its potential use as an antibacterial agent. Studies have shown that this compound has antibacterial activity against several strains of bacteria, including Staphylococcus aureus and Escherichia coli.

properties

CAS RN

14663-66-2

Product Name

3-Chloro-7-hydroxy-4-methylcoumarin dibutyl phosphate

Molecular Formula

C18H24ClO6P

Molecular Weight

402.8 g/mol

IUPAC Name

dibutyl (3-chloro-4-methyl-2-oxochromen-7-yl) phosphate

InChI

InChI=1S/C18H24ClO6P/c1-4-6-10-22-26(21,23-11-7-5-2)25-14-8-9-15-13(3)17(19)18(20)24-16(15)12-14/h8-9,12H,4-7,10-11H2,1-3H3

InChI Key

MZJWBPPRJLFUOG-UHFFFAOYSA-N

SMILES

CCCCOP(=O)(OCCCC)OC1=CC2=C(C=C1)C(=C(C(=O)O2)Cl)C

Canonical SMILES

CCCCOP(=O)(OCCCC)OC1=CC2=C(C=C1)C(=C(C(=O)O2)Cl)C

synonyms

Phosphoric acid 3-chloro-4-methyl-2-oxo-2H-1-benzopyran-7-yldibutyl ester

Origin of Product

United States

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